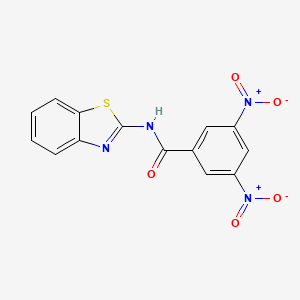![molecular formula C21H21FN8O3 B11532374 2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11532374.png)
2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a distinctive structure. It contains a phenolic group, a triazine ring, and a hydrazine moiety.
- The presence of the hydrazine group suggests potential reactivity and biological activity.
- Further investigation is needed to understand its properties fully.
Preparation Methods
Synthetic Routes: The synthesis of this compound likely involves multiple steps.
Reaction Conditions: The specific conditions would depend on the chosen synthetic pathway.
Industrial Production: Information on large-scale industrial production methods is scarce. research laboratories may synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (such as boronic acids or boronate esters) are often used in Suzuki–Miyaura couplings.
Major Products: The products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal its biological activity.
Medicine: It might serve as a lead compound for drug development.
Industry: Applications in dyes, pigments, or other specialty chemicals are possible.
Mechanism of Action
- Understanding the mechanism requires detailed studies. It likely interacts with specific cellular targets, affecting pathways relevant to its biological activity.
Comparison with Similar Compounds
- Similar compounds include other hydrazine-containing molecules, phenolic derivatives, and triazine-based structures.
- Uniqueness: Its specific combination of functional groups sets it apart.
Remember that further research and experimental data are essential to fully characterize this compound
Properties
Molecular Formula |
C21H21FN8O3 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C21H21FN8O3/c22-15-4-6-16(7-5-15)24-19-25-20(27-21(26-19)29-10-2-1-3-11-29)28-23-13-14-12-17(30(32)33)8-9-18(14)31/h4-9,12-13,31H,1-3,10-11H2,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
IBMITUZMADBVBV-YDZHTSKRSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B11532292.png)
![(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B11532293.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11532302.png)

![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B11532309.png)

![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B11532320.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11532334.png)
![Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11532345.png)
![4-amino-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11532346.png)

![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11532353.png)
![1-[4-(Hexyloxy)phenyl]-3-(morpholin-4-yl)pyrrolidine-2,5-dione](/img/structure/B11532354.png)
![(2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11532361.png)
